Renin Inhibition: 3,9-Diazabicyclo[3.3.1]nonene Derivative (+)-26g vs. Clinical Renin Inhibitor Aliskiren
The 3,9-diazabicyclo[3.3.1]nonene derivative (+)-26g exhibits a 3.6‑fold higher potency for renin inhibition in buffer compared to the marketed drug aliskiren. This potency advantage is directly attributable to optimization of substituents at the 6‑ and 7‑positions of the diazabicyclonene core, which are essential for binding affinity .
| Evidence Dimension | Renin inhibition (IC₅₀ in buffer) |
|---|---|
| Target Compound Data | IC₅₀ = 0.20 nM (compound (+)-26g) |
| Comparator Or Baseline | Aliskiren: IC₅₀ = 0.72 nM |
| Quantified Difference | 3.6‑fold more potent (0.20 nM vs. 0.72 nM) |
| Conditions | In vitro enzymatic assay using human renin in buffer |
Why This Matters
This potency advantage positions 3,9-diazabicyclo[3.3.1]nonan-7-one derivatives as superior starting points for next‑generation renin inhibitors with potential for lower clinical doses.
- [1] Bezençon O, Bur D, Weller T, et al. Design and preparation of potent, nonpeptidic, bioavailable renin inhibitors. J Med Chem. 2009;52(12):3689-3702. doi:10.1021/jm900022f. View Source
- [2] Ichihara A, Hayashi M, Kaneshiro Y, et al. Aliskiren binds to renin and prorenin bound to (pro)renin receptor in vitro. Hypertens Res. 2010;33:1053–1059. doi:10.1038/hr.2010.136. View Source
